molecular formula C14H13BrO B14030521 4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl

4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B14030521
M. Wt: 277.16 g/mol
InChI Key: MQJVXNGSSWIXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is a derivative of biphenyl, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-bromo-2-formyl-4’-methyl-1,1’-biphenyl.

    Reduction: Formation of 2-methoxy-4’-methyl-1,1’-biphenyl.

    Substitution: Formation of 4-substituted-2-methoxy-4’-methyl-1,1’-biphenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl in chemical reactions involves:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl is unique due to the presence of both a methoxy group and a methyl group on the biphenyl structure, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

4-bromo-2-methoxy-1-(4-methylphenyl)benzene

InChI

InChI=1S/C14H13BrO/c1-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16-2/h3-9H,1-2H3

InChI Key

MQJVXNGSSWIXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.